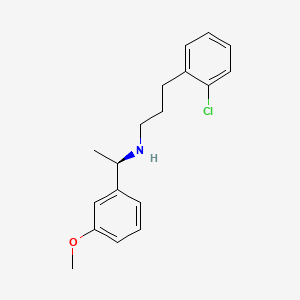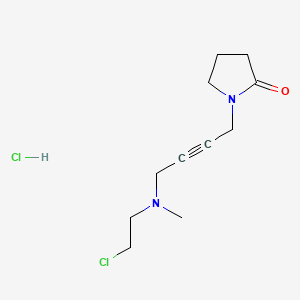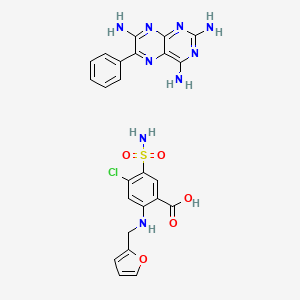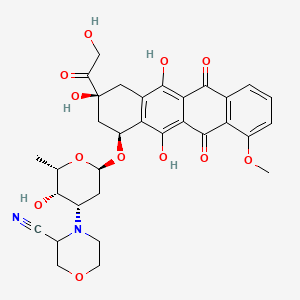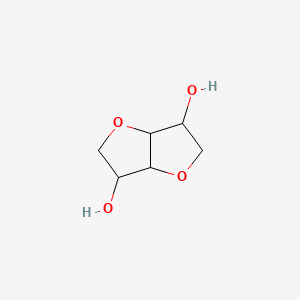
异甘露醇酐
描述
Isomannide is a synthetic, non-steroidal, anti-inflammatory drug (NSAID) that is used in laboratory experiments to study the effects of inflammation on various biochemical and physiological processes. It is a relatively new drug, having only been developed in the early 2000s, and is widely used in laboratory settings to study the effects of inflammation on biochemical and physiological processes. Isomannide has a unique mechanism of action and has been found to be effective in a variety of laboratory experiments.
科学研究应用
聚合物合成中的构建块
异甘露醇酐及其衍生物已被广泛用作聚合物合成的构建块 {svg_1}. 异甘露醇酐的结构刚性双环分子使其成为合成应用中一种有吸引力的生物来源支架 {svg_2}.
药物应用
异甘露醇酐被用作合成具有药用价值的衍生物的起始原料 {svg_3}. 其独特的结构和性质使其成为开发新药的宝贵成分 {svg_4}.
不对称合成中的催化剂
异甘露醇酐在不对称合成中用作相转移催化剂 (PTC) {svg_5}. 这种应用在合成化学中尤为重要,因为在合成化学中,创造新的 PTC 是一个非常诱人的研究领域 {svg_6}.
手性助剂
异甘露醇酐在各种化学反应中充当手性助剂 {svg_7}. 手性助剂是在不对称合成中用来控制合成立体化学结果的化合物 {svg_8}.
离子液体的合成
最近,异甘露醇酐已用于合成手性离子液体 (CIL) {svg_9}. 这些是在低于 100°C 下呈液态的盐,在绿色化学和生物技术等众多领域具有潜在应用 {svg_10}.
药物递送应用
已揭示油酸、反油酸和硬脂酸-异甘露醇糖脂的自组装行为 {svg_11}. 其中,油酸和反油酸基异甘露醇脂类自组装形成微球,这些微球被癌细胞系有效吸收,使其能够用于药物递送应用 {svg_12}.
有氧氧化
使用 TEMPO/漆酶系统成功实现了可再生二醇异山梨醇和异甘露醇的氧化 {svg_13}. 该过程导致异山梨醇、异甘露醇、茚满醇和卤代醇氧化为相应酮的转化率高达 >99% {svg_14}.
生物降解聚合物
异甘露醇酐用作合成生物降解聚合物的单体 {svg_15}. 这些聚合物具有广泛的应用,包括在医疗领域用于药物递送和组织工程 {svg_16}.
安全和危害
未来方向
Isomannide has been identified as a key intermediate in the chemical industry due to its high reactivity . It is a key monomer for the synthesis of polyamides, polyureas, polyepoxydes, which are all of growing interest in automotive, aerospace, building, or health applications . The future of Isomannide lies in its potential to replace petroleum-derived components in the synthesis of polymers of different nature .
作用机制
Isomannide, also known as 1,4:3,6-Dianhydromannitol or 1,4:3,6-Dianhydro-D-mannitol, is a derivative of Isosorbide . It is a common intermediate compound that may be used as monomers and building blocks in novel polymers and functional materials, novel organic solvents, medical and pharmaceutical applications, and even as a fuel or fuel additive .
Target of Action
Its derivative, isosorbide, causes vascular relaxation, reducing systolic ophthalmic artery pressure (soap), systolic ocular perfusion pressure (sopp) .
Mode of Action
Its derivative, isosorbide, acts as a prodrug for nitric oxide (no), which is a potent vasodilator gas that is released when the drug is metabolized .
Biochemical Pathways
It has been reported that the oxidation of isomannide was successfully achieved using a tempo/laccase system .
Pharmacokinetics
Its metabolites 2-ISMN and 5-ISMN had longer half-lives of 1.75 and 7.6 h respectively .
Result of Action
It has been reported that the oxidation of isomannide was successfully achieved using a tempo/laccase system, leading to conversions of up to >99% for the oxidation of isomannide to the corresponding ketone .
Action Environment
It has been reported that the reactivity of isosorbide and its epimers, isomannide and isoidide with dimethyl carbonate (dmc) has been investigated in different reaction conditions .
生化分析
Biochemical Properties
Isomannide plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, isomannide derivatives have been used as phase transfer catalysts in asymmetric synthesis . The hydroxyl groups in isomannide facilitate hydrogen bonding and other interactions with biomolecules, enhancing its reactivity and specificity in biochemical processes .
Cellular Effects
Isomannide influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, isomannide derivatives have been used in the synthesis of biodegradable polymers, which can interact with cellular components and influence cellular behavior . Additionally, isomannide’s role as a chiral auxiliary in pharmaceutical applications can impact cellular functions by modulating the activity of specific enzymes and proteins .
Molecular Mechanism
The molecular mechanism of isomannide involves its interactions with biomolecules at the molecular level. Isomannide can form hydrogen bonds with enzymes and proteins, influencing their activity and stability . It can also act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, isomannide derivatives have been shown to inhibit certain proteases, thereby modulating cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isomannide can change over time. Isomannide is generally stable, but its derivatives may undergo degradation under specific conditions . Long-term studies have shown that isomannide and its derivatives can have sustained effects on cellular function, particularly in in vitro and in vivo studies . These effects are often dependent on the stability and degradation rate of the compound.
Dosage Effects in Animal Models
The effects of isomannide vary with different dosages in animal models. At lower doses, isomannide may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular processes . At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular functions . Threshold effects have been observed, indicating that the dosage must be carefully controlled to achieve the desired outcomes.
Metabolic Pathways
Isomannide is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating enzyme activity . For example, isomannide derivatives have been used to study the metabolic pathways of carbohydrates and their impact on cellular metabolism . These interactions can lead to changes in the levels of specific metabolites and overall metabolic balance.
Transport and Distribution
Within cells and tissues, isomannide is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . Isomannide’s ability to form hydrogen bonds with transporters and binding proteins facilitates its movement across cellular membranes and its distribution within tissues .
Subcellular Localization
Isomannide’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its activity and function . For instance, isomannide derivatives have been shown to localize in the cytoplasm and nucleus, affecting cellular processes such as gene expression and enzyme activity . These localization patterns are crucial for understanding the compound’s biochemical and cellular effects.
属性
| { "Design of the Synthesis Pathway": "The synthesis of Isomannide can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Mannitol", "Sodium hydroxide", "Methyl iodide", "Hydrochloric acid", "Sodium borohydride", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Mannitol is reacted with sodium hydroxide to form mannitol sodium salt.", "Step 2: Methyl iodide is added to the mannitol sodium salt to form methyl mannitol.", "Step 3: Hydrochloric acid is added to the methyl mannitol to form mannitol.", "Step 4: Sodium borohydride is added to the mannitol to form mannitol borohydride.", "Step 5: Acetic anhydride is added to the mannitol borohydride to form acetylated mannitol borohydride.", "Step 6: Sulfuric acid is added to the acetylated mannitol borohydride to form isomannide.", "Step 7: Sodium bicarbonate is added to neutralize the reaction mixture.", "Step 8: The resulting mixture is filtered and washed with ethanol to obtain pure isomannide." ] } | |
| 641-74-7 | |
分子式 |
C6H10O4 |
分子量 |
146.14 g/mol |
IUPAC 名称 |
(3S,6S)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol |
InChI |
InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4-,5?,6?/m0/s1 |
InChI 键 |
KLDXJTOLSGUMSJ-LRUBVUKESA-N |
手性 SMILES |
C1[C@@H](C2C(O1)[C@H](CO2)O)O |
SMILES |
C1C(C2C(O1)C(CO2)O)O |
规范 SMILES |
C1C(C2C(O1)C(CO2)O)O |
| 28218-68-0 641-74-7 24332-71-6 |
|
同义词 |
1,4-3,6-dianhydro-D-mannitol 1,4-3,6-dianhydromannitol isomannide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of isomannide?
A: Isomannide has the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol. []
Q2: What are the key structural features of isomannide?
A: Isomannide is a bicyclic diol characterized by two fused tetrahydrofuran rings in an endo-endo configuration. This rigid structure and the presence of two hydroxyl groups contribute to its unique properties. []
Q3: Is isomannide soluble in water? What about other solvents?
A: Yes, isomannide exhibits good solubility in water, methanol, and ethanol. []
Q4: What is the thermal stability of isomannide?
A: Isomannide exhibits good thermal stability. Derivatives like isomannide-based polyesters typically start to decompose above 300°C. []
Q5: Can isomannide impart specific properties to polymers?
A: Yes, incorporating isomannide into polymers can significantly impact their properties. For instance, it can enhance rigidity, increase glass transition temperature (Tg), and influence crystallinity. [, , ]
Q6: Has isomannide been explored for catalytic applications?
A: While not a catalyst itself, isomannide serves as a valuable building block for chiral ligands used in asymmetric catalysis. For example, isomannide-derived phosphines have demonstrated up to 96% enantiomeric excess in the asymmetric hydrogenation of olefins. []
Q7: Can isomannide be used to synthesize surfactants?
A: Yes, isomannide-based fatty acid monoesters have been synthesized and evaluated for their surfactant properties. These bio-surfactants exhibit promising critical micelle concentration (CMC) and surface tension values. []
Q8: Have computational methods been used to study isomannide and its derivatives?
A: Yes, computational chemistry plays a crucial role in understanding isomannide's properties and behavior. Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of mannitol dehydration to isomannide. [] Additionally, molecular docking and molecular dynamics (MD) simulations have been used to study the interaction of isomannide-based peptidomimetics with enzymes like human tissue kallikreins. []
Q9: How do structural modifications of isomannide affect its biological activity?
A: Research on isomannide-based peptidomimetics as inhibitors for human tissue kallikreins 5 and 7 highlights the impact of structural modifications on activity. Introducing N-protected amino acids into the isomannide scaffold led to increased potency, with some derivatives exhibiting submicromolar affinity. []
Q10: Does the stereochemistry of isomannide play a role in its applications?
A: Absolutely. The endo-endo configuration of isomannide's hydroxyl groups differentiates it from its isomers and significantly influences its reactivity in various chemical reactions and its ability to form specific complexes. [, ]
Q11: What is known about the stability of isomannide under different conditions?
A: Isomannide is hygroscopic, meaning it readily absorbs moisture from the air. [] Specific stability studies under various conditions are crucial for its successful incorporation into different applications.
Q12: Is there information available on the safety profile of isomannide?
A12: While isomannide derivatives have been explored for pharmaceutical applications, limited information is available regarding the specific toxicity and safety profile of isomannide itself. Comprehensive toxicological studies are necessary to ensure its safe utilization.
Q13: What analytical methods are commonly used to characterize isomannide and its derivatives?
A13: A variety of techniques are employed to characterize isomannide-containing compounds. Common methods include:
- Spectroscopy: Nuclear Magnetic Resonance (NMR) [, , ], Fourier Transform Infrared (FTIR) spectroscopy [] are used for structural elucidation.
- Chromatography: Gas Chromatography (GC) [], Size Exclusion Chromatography (SEC) [, ] are used to analyze molecular weight and purity.
- Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF) Mass Spectrometry [, , ] is used for precise molecular weight determination, especially for polymers and cyclic oligomers.
- Thermal Analysis: Differential Scanning Calorimetry (DSC) [, , , ] provides information on thermal transitions such as glass transition temperature and melting point.
Q14: What is known about the biodegradability of isomannide-based polymers?
A: Research indicates that isomannide-based polymers, specifically polyesters, can exhibit biodegradability. The degradation rate can be influenced by factors like the type of comonomers used and the polymer's microstructure. []
Q15: How does the dissolution rate of isomannide impact its potential applications?
A15: The dissolution rate of isomannide is an important consideration for applications where its bioavailability and controlled release are crucial. This factor becomes particularly relevant in pharmaceutical formulations.
Q16: What are some of the key tools and resources available for research on isomannide?
A16: Research on isomannide benefits from a range of tools and resources, including:
Q17: What are some of the historical milestones in the research and development of isomannide?
A17: Research on isomannide and its isomers dates back to the early 20th century. Key milestones include:
- Early Synthesis and Characterization: Initial synthesis and structural characterization of isomannide and its isomers. [, ]
- Exploration of Pharmaceutical Applications: Investigation of isomannide derivatives as potential diuretics and their physiological effects. []
- Emergence as a Bio-Based Building Block: Growing interest in utilizing isomannide as a renewable building block for polymers, surfactants, and other materials. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



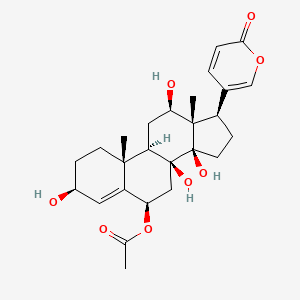
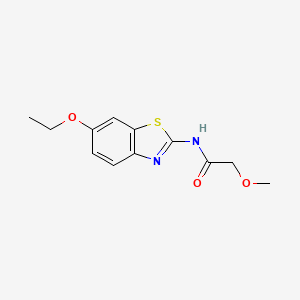
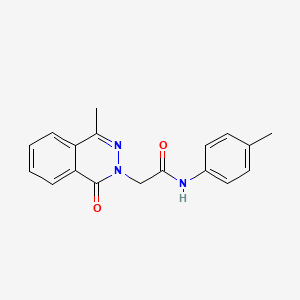
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-furancarboxamide](/img/structure/B1205899.png)
![N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline](/img/structure/B1205900.png)
